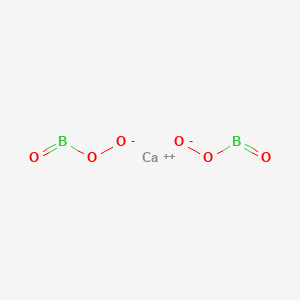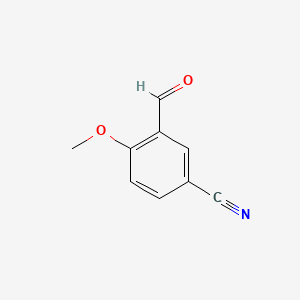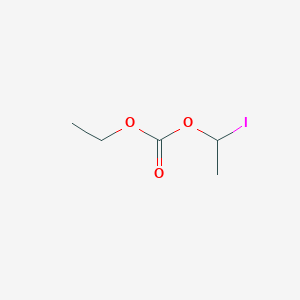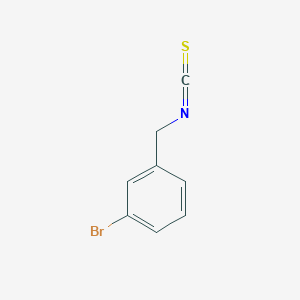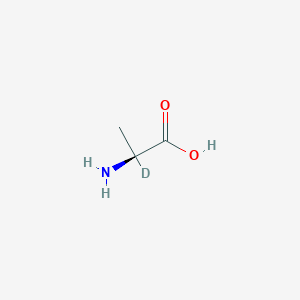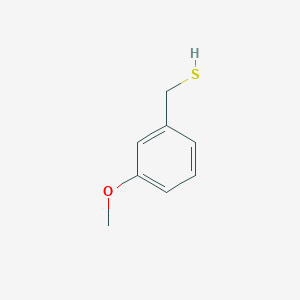
Methyl-13C-benzene
Overview
Description
Methyl-13C-benzene: Toluene-\u03B1-13C , is an aromatic organic compound with the molecular formula C6H513CH3 . It is a derivative of benzene where one of the hydrogen atoms is replaced by a methyl group and one of the carbon atoms is labeled with the carbon-13 isotope. This compound is widely used in scientific research, particularly in NMR spectroscopy , due to the distinct signal it provides.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize this compound is through the Friedel-Crafts alkylation reaction, where benzene reacts with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride.
Isotope Labeling: The carbon-13 isotope can be introduced using various isotopic labeling techniques, such as chemical exchange or isotopic enrichment .
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, this compound is produced through similar alkylation processes but on a larger scale, ensuring the purity and isotopic enrichment required for research applications.
Types of Reactions:
Oxidation: this compound can be oxidized to form benzoic acid, especially using oxidizing agents like potassium permanganate.
Electrophilic Aromatic Substitution: This compound undergoes electrophilic aromatic substitution reactions, similar to benzene, but with the presence of the methyl group, it is more reactive.
Reduction: Reduction reactions can be performed to convert the aromatic ring to cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Electrophilic Substitution: Fuming sulfuric acid or concentrated sulfuric acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed:
Benzoic Acid: From oxidation.
Substituted Benzene Derivatives: From electrophilic substitution reactions.
Chemistry:
NMR Spectroscopy: this compound is extensively used as a standard in 13C NMR spectroscopy due to its distinct carbon-13 signal.
Isotopic Labeling: It serves as a precursor for isotopically labeled compounds in various chemical syntheses.
Biology:
Metabolic Studies: Used in tracing metabolic pathways and studying enzyme mechanisms due to its isotopic label.
Protein Labeling: Employed in labeling proteins for structural and functional studies.
Medicine:
Drug Development: Utilized in the synthesis of pharmaceuticals and in studying drug metabolism.
Diagnostic Imaging: Used in developing imaging agents for diagnostic purposes.
Industry:
Material Science: Applied in the synthesis of advanced materials and polymers.
Environmental Studies: Used in tracing pollutants and studying environmental degradation processes.
Molecular Targets and Pathways:
NMR Spectroscopy: The carbon-13 isotope in this compound interacts with the magnetic field in NMR spectroscopy, providing detailed information about molecular structure and dynamics.
Metabolic Pathways: In biological systems, the labeled carbon can be traced through metabolic pathways, providing insights into biochemical processes.
Mechanism of Action
Target of Action
Methyl-13C-benzene, also known as (113C)methylbenzene, is primarily used in the field of chemistry for structural determination and conformational analysis . Its primary targets are the molecular structures that it helps to elucidate.
Mode of Action
This compound interacts with its targets through nuclear magnetic resonance (NMR) spectroscopy . The 13C nucleus of the compound is detected in the NMR, providing valuable information about the structure and conformation of the molecule .
Biochemical Pathways
The use of this compound doesn’t directly affect biochemical pathways. By using stable isotope resolved metabolomics (SIRM), scientists can observe the dynamic enrichment of 13C-metabolites in various biochemical pathways .
Pharmacokinetics
Its distribution within a molecular structure can be determined using 13c nmr spectroscopy .
Result of Action
The result of this compound’s action is the generation of detailed information about the structure and conformation of organic compounds . For example, the number of signals in a 13C NMR spectrum is related to the number of nonequivalent carbons in the chemical structure of the compound .
Action Environment
The action of this compound is influenced by the environment in which the NMR spectroscopy is conducted. Factors such as the magnetic field strength, temperature, and solvent can affect the resolution and accuracy of the results .
Comparison with Similar Compounds
Benzene: The parent compound without any substituents.
Toluene: Benzene with a methyl group but without isotopic labeling.
Xylene: Benzene with two methyl groups.
Ethylbenzene: Benzene with an ethyl group.
Uniqueness:
Isotopic Labeling: The presence of the carbon-13 isotope makes Methyl-13C-benzene unique compared to its non-labeled counterparts.
Applications: Its use in NMR spectroscopy and metabolic studies sets it apart from similar compounds.
Properties
IUPAC Name |
(113C)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480404 | |
| Record name | Methyl-13C-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-23-9 | |
| Record name | Methyl-13C-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6933-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





